molecular formula C28H44O B560065 VD2-D3 CAS No. 1217448-46-8

VD2-D3

Cat. No.: B560065
CAS No.: 1217448-46-8
M. Wt: 399.7 g/mol
InChI Key: MECHNRXZTMCUDQ-OQGZBSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of Vitamin D2 (6,19,19-d3), also known as VD2-D3, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that regulates the transcription of target genes involved in calcium and phosphate metabolism, bone mineralization, and bone remodeling . VDR is found in nearly every cell in the body , and it plays a crucial role in a number of physiological processes such as bone health, immune function, and the regulation of calcium metabolism .

Mode of Action

This compound interacts with its target, the VDR, by binding to it. This binding activates the VDR, which in turn modulates the expression of hundreds of primary vitamin D target genes . The activated VDR can inhibit the expression of proliferation and profibrotic markers in hepatic stellate cells .

Biochemical Pathways

This compound is involved in the phospho-calcium metabolism, maintaining normal calcium levels and bone health development . It is converted to 25-hydroxyvitamin D3 and then to 1,25-dihydroxyvitamin D3, the biologically active form . This conversion involves the liver and kidneys . The active form of this compound, 1,25-dihydroxyvitamin D3, plays a significant role in maintaining an adequate level of calcium and phosphate concentrations .

Result of Action

The molecular and cellular effects of this compound’s action include its antiproliferative and antifibrotic effects on liver fibrosis by inhibiting the expression of proliferation and profibrotic markers in hepatic stellate cells and excessive deposition of extracellular matrix components . It also plays a role in cell growth and differentiation and immune function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the main source of this compound is endogenous synthesis from 7-dehydrocholesterol in the human skin after sun exposure . Therefore, the amount of sun exposure can significantly impact the levels of this compound in the body. Furthermore, dietary intake of foods rich in this compound, such as egg yolk, flesh of fatty fish, and fish liver oils, can also influence its levels .

Biochemical Analysis

Biochemical Properties

Vitamin D2 (6,19,19-d3) is involved in various biochemical reactions. It interacts with enzymes such as CYP2R1 or CYP27A1, which are responsible for its transformation to calcifediol (25-hydroxyvitamin D, 25 (OH)D) in the liver . It also interacts with proteins like Vitamin D Binding Protein (VDBP), which transports Vitamin D and its metabolites to target organs .

Cellular Effects

Vitamin D2 (6,19,19-d3) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a crucial role in cell growth and differentiation, and immune function .

Molecular Mechanism

The molecular mechanism of Vitamin D2 (6,19,19-d3) involves binding to the Vitamin D receptor (VDR). When occupied by Vitamin D2 (6,19,19-d3), VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to Vitamin D responsive elements in the region of genes directly controlled by Vitamin D2 (6,19,19-d3) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitamin D2 (6,19,19-d3) change over time. It has been observed that Vitamin D2 (6,19,19-d3) has good linearity in the linear range, and the sensitivity, precision, and accuracy can all satisfy the testing requirements of clinical biological samples .

Dosage Effects in Animal Models

In animal models, the effects of Vitamin D2 (6,19,19-d3) vary with different dosages. For instance, elevated total Vitamin D (below 111 nmol/L) and Vitamin D3 levels were beneficial to periodontal health. Above 5.07 nmol/L of Vitamin D2, there was a risk factor for severe periodontitis .

Metabolic Pathways

Vitamin D2 (6,19,19-d3) is involved in several metabolic pathways. It is transformed to calcifediol (25-hydroxyvitamin D, 25 (OH)D) by CYP2R1 or CYP27A1 in the liver . This process is a part of the Vitamin D metabolic pathway.

Transport and Distribution

Vitamin D2 (6,19,19-d3) is transported and distributed within cells and tissues. It is carried in the circulation by binding to Vitamin D Binding Proteins .

Subcellular Localization

The subcellular localization of Vitamin D2 (6,19,19-d3) is primarily in the mitochondria of human platelets and differentiated megakaryocytes . This suggests that calcium-dependent events, which are modulated by a mitochondrial non-genomic activity of VDR, might be influenced by Vitamin D2 (6,19,19-d3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i4D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHNRXZTMCUDQ-OQGZBSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217448-46-8
Record name 1217448-46-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.